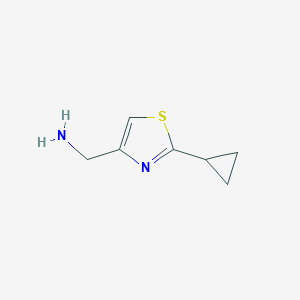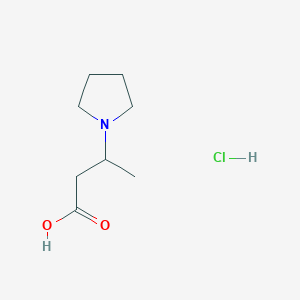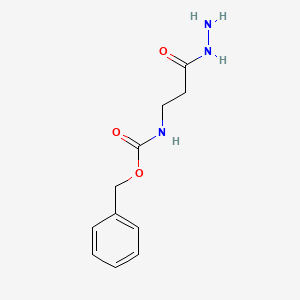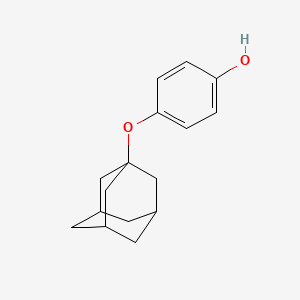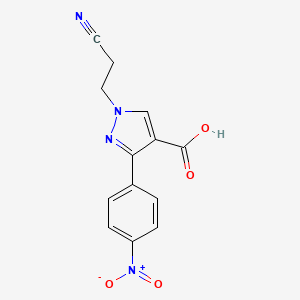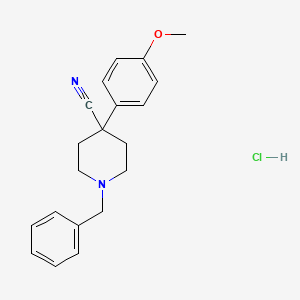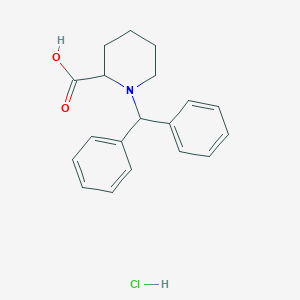
(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride
説明
“(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride” is a chemical compound with the molecular formula C17H26ClN3O . Its average mass is 360.322 Da and its monoisotopic mass is 359.153107 Da . This compound is related to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “this compound”, has been a subject of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple nitrogenous heterocyclic rings . The compound contains a benzyl group attached to a piperazine ring, which is further connected to a piperidinyl group through a methanone linkage .
科学的研究の応用
Enzyme Inhibitory Activity
A study synthesized a series of derivatives related to (4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride, showing good enzyme inhibitory activity. Specifically, one compound demonstrated significant inhibitory effects against acetyl- and butyrylcholinesterase, suggesting potential therapeutic applications (Hussain et al., 2017).
Antibacterial and Antitubercular Potential
Another research synthesized derivatives of this compound, demonstrating considerable inhibitory activity against α-glucosidase enzyme and potential as antibacterial agents. These compounds also showed a profile for hemolytic and cytotoxic effects, indicating their suitability as therapeutic agents (Abbasi et al., 2019). In a related study, certain derivatives were found to be effective against Mycobacterium tuberculosis, one of the leading bacterial pathogens causing tuberculosis (Bisht et al., 2010).
Structural and Theoretical Analysis
Research on structural and theoretical analysis of related compounds has been conducted. For example, a study focused on the crystal structure and molecular interactions of a derivative, providing insights into its stability and potential pharmaceutical applications (Karthik et al., 2021). Another research explored the crystal structure of an adduct related to this compound, revealing significant intermolecular interactions (Revathi et al., 2015).
Antimicrobial and Antifungal Activity
Several studies have synthesized derivatives of this compound with antimicrobial and antifungal properties. These compounds showed variable and modest activity against different strains of bacteria and fungi, indicating their potential in antimicrobial therapies (Patel et al., 2011).
Exploration in Alzheimer's Disease and Tubulin Polymerization Inhibition
The potential of this compound derivatives in treating Alzheimer's disease has been explored, with some compounds showing moderate enzyme inhibitory potentials and mild cytotoxicity (Hassan et al., 2018). Additionally, derivatives were studied for their ability to inhibit tubulin polymerization, a key process in cell division, with implications for cancer treatment (Manasa et al., 2020).
将来の方向性
The future directions for research on “(4-Benzyl-1-piperazinyl)(4-piperidinyl)methanone hydrochloride” and related compounds could involve further exploration of their biological activities and potential applications. Given the diverse bioactivities of piperidone derivatives, these compounds could be promising candidates for drug development .
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15;/h1-5,16,18H,6-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVZTWDIRNDDLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220034-97-8 | |
| Record name | Methanone, [4-(phenylmethyl)-1-piperazinyl]-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)

